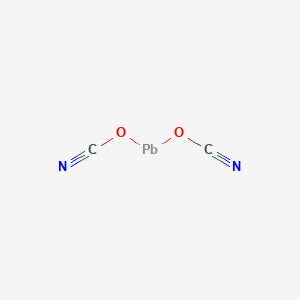
2,3-二甲基琥珀酸
描述
It is a derivative of succinic acid, characterized by the presence of two methyl groups attached to the second and third carbon atoms of the butanedioic acid backbone . This compound is notable for its applications in various fields, including organic synthesis and industrial chemistry.
科学研究应用
2,3-Dimethylsuccinic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Acts as a chelating agent, binding to metal ions and facilitating their removal or utilization in biological systems.
Medicine: Investigated for its potential use in treating heavy metal poisoning due to its chelating properties.
Industry: Employed in the synthesis of polymers and other industrial chemicals.
作用机制
Target of Action
2,3-Dimethylsuccinic acid is a derivative of succinic acid, with two methyl groups added at the 2nd and 3rd carbon positions As a derivative of succinic acid, it may interact with enzymes and proteins involved in the citric acid cycle and other metabolic pathways .
Mode of Action
The exact mode of action of 2,3-Dimethylsuccinic acid is not well-documented. Given its structural similarity to succinic acid, it might be hypothesized that it could interact with the same enzymes and proteins as succinic acid, potentially altering their function. The presence of the two methyl groups could also influence its interactions, leading to different effects .
Biochemical Pathways
As a derivative of succinic acid, it might be involved in the citric acid cycle and other related metabolic pathways
Pharmacokinetics
The pharmacokinetic properties of 2,3-Dimethylsuccinic acid, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, polar molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .
Result of Action
Given its structural similarity to succinic acid, it might be expected to have similar effects, such as participating in energy production via the citric acid cycle . .
Action Environment
The action, efficacy, and stability of 2,3-Dimethylsuccinic acid could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its solubility and therefore its bioavailability could be affected by the pH of the environment. Similarly, temperature could influence the rate of its metabolic reactions .
生化分析
Biochemical Properties
It is known to be a carboxylic acid, which suggests that it may participate in biochemical reactions as a proton donor .
Cellular Effects
There is limited information available on the cellular effects of 2,3-Dimethylsuccinic acid. One study has shown that 2,3-Dimethylsuccinic acid can attenuate lead-induced oxidative stress in the brain tissues of Nile tilapia .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 2,3-Dimethylsuccinic acid in laboratory settings .
Dosage Effects in Animal Models
In a study on Nile tilapia, 2,3-Dimethylsuccinic acid was found to decrease malondialdehyde and lead residue in tissues of lead-exposed fish, suggesting a potential protective effect against lead-induced oxidative damage .
Metabolic Pathways
As a derivative of succinic acid, it may be involved in the citric acid cycle .
Transport and Distribution
There is currently no available information on the transport and distribution of 2,3-Dimethylsuccinic acid within cells and tissues .
准备方法
Synthetic Routes and Reaction Conditions: 2,3-Dimethylsuccinic acid can be synthesized through the oxidation of 2,3-dimethylbutane. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromic acid under controlled conditions to ensure the selective oxidation of the methyl groups to carboxylic acids .
Industrial Production Methods: In industrial settings, the production of 2,3-dimethylsuccinic acid often involves the catalytic oxidation of 2,3-dimethylbutane using a combination of catalysts and oxidizing agents. The reaction is carried out in large reactors where temperature, pressure, and reaction time are carefully controlled to maximize yield and purity .
化学反应分析
Types of Reactions: 2,3-Dimethylsuccinic acid undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can participate in substitution reactions where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride for conversion to acid chlorides, followed by nucleophilic substitution.
Major Products:
Oxidation: Formation of more oxidized derivatives.
Reduction: Formation of 2,3-dimethylbutanediol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
相似化合物的比较
Succinic acid: The parent compound, lacking the methyl groups.
2,2-Dimethylsuccinic acid: A structural isomer with methyl groups on the second carbon atom.
2-Methylsuccinic acid: A derivative with a single methyl group.
Uniqueness: 2,3-Dimethylsuccinic acid is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis and enhances its chelating ability compared to its non-methylated counterparts .
属性
IUPAC Name |
2,3-dimethylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZYRCVPDWTZLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871958 | |
| Record name | 2,3-Dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13545-04-5, 608-39-9, 608-40-2, 57694-62-9 | |
| Record name | 2,3-Dimethylsuccinic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13545-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | meso-2,3-Dimethyl-butanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608399 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R*,S*)-2,3-Dimethylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Dimethylsuccinic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013545045 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-2,3-Dimethylbutanedioic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057694629 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | erythro-2,3-Dimethylsuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400523 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylsuccinic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41215 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethylbutanedioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-dimethylsuccinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.545 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(4S,5R)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde](/img/structure/B78347.png)




